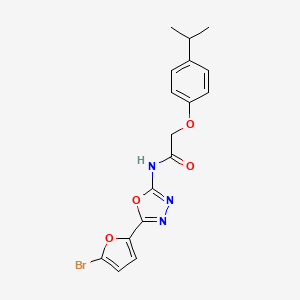![molecular formula C22H21N5O2S B2686323 N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-66-1](/img/structure/B2686323.png)
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a thiazolo[3,2-b][1,2,4]triazole core structure . This core is often found in various bioactive compounds, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 1,2,3-triazole hybrids with amine-ester functionality, have been synthesized using a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Applications De Recherche Scientifique
Antiallergy and Anticancer Applications
Compounds with structures incorporating thiazolo[3,2-b][1,2,4]triazoles and similar heterocyclic frameworks have shown promise in the development of new antiallergy agents. A study by Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives that exhibited potent antiallergy activity in rat models, surpassing the efficacy of conventional treatments like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983). Additionally, these compounds have been evaluated for their anticancer potential. Lesyk et al. (2007) developed N-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides and 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones, which displayed significant anticancer activity across a range of human cancer cell lines, indicating their utility as anticancer agents (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Antioxidant and Antimicrobial Activities
Research has also explored the antioxidant properties of thiazolo-triazole derivatives. Aktay et al. (2005) studied the protective effects of certain thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver, demonstrating their potential as antioxidants (Aktay, Tozkoparan, & Ertan, 2005). Moreover, compounds featuring the thiazolo[3,2-b][1,2,4]triazole moiety have been synthesized for antimicrobial purposes. Padmavathi et al. (2011) created amido linked bis-heterocycles that showed potent antimicrobial activity, indicating their potential in fighting bacterial and fungal infections (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Catalytic and Synthetic Applications
Compounds with thiazolo and triazole motifs have been used as catalysts in synthetic chemistry. Sakakura et al. (2005) reported on the use of molybdenum oxides for the dehydrative cyclization of N-acyl amino acids to synthesize oxazolines and thiazolines, showcasing the utility of these compounds in facilitating organic transformations (Sakakura, Kondo, & Ishihara, 2005).
Orientations Futures
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)19-25-22-27(26-19)18(13-30-22)10-11-23-20(28)21(29)24-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFCTSBJVREBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2686241.png)
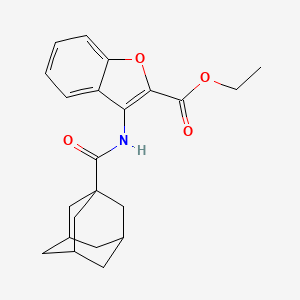
![4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2686244.png)
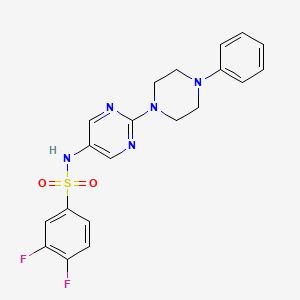
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)
![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)
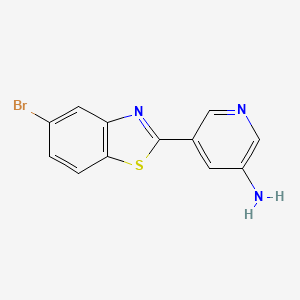
![2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2686250.png)
![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)
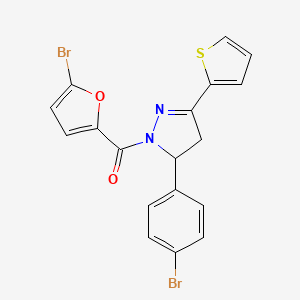
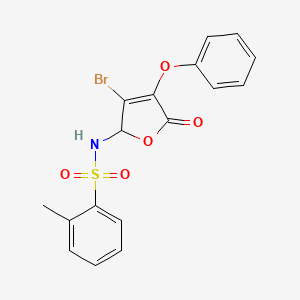
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)
